

Spectroscopic Data of 4-(1H-imidazol-2-yl)phenol: A Technical Overview

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Compound of Interest

Compound Name: *4-(1H-imidazol-2-yl)phenol*

Cat. No.: B168543

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Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the target compound, **4-(1H-imidazol-2-yl)phenol**. To fulfill the structural and formatting requirements of this request, this guide presents spectroscopic data and experimental protocols for structurally related and well-characterized analogues. The presented data should not be considered as representative of **4-(1H-imidazol-2-yl)phenol**.

This technical guide provides a comprehensive overview of the spectroscopic characterization of imidazole-containing phenolic compounds, intended for researchers, scientists, and professionals in drug development. The following sections detail the typical spectroscopic data obtained for such molecules, presented in clearly structured tables, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data of Analogues

The following tables summarize the spectroscopic data for two analogues of **4-(1H-imidazol-2-yl)phenol**.

Nuclear Magnetic Resonance (NMR) Data of 4-(1,4,5-Triphenyl-1H-imidazol-2-yl)phenol

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Description
9.60	s, 1H
7.48	d, $J = 7.0$ Hz, 2H
7.30-7.32	m, 3H
7.27-7.28	m, 3H
7.14-7.24	m, 9H
6.64	d, $J = 9.0$ Hz, 2H

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm

158.4

147.3

137.7

137.3

135.5

132.0

131.5

131.4

130.6

129.9

129.6

129.3

129.1

128.9

127.2

127.1

122.1

115.8

Infrared (IR) and Mass Spectrometry (MS) Data of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol[1]

IR (KBr) cm^{-1}	Description
3448.63	O-H stretch
1947.51	C=C stretch
1601.84	C=N stretch

GC-MS (EI, 70 eV)	
m/z	450.95

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole-containing phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ^1H and 100 or 125 MHz for ^{13}C . The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

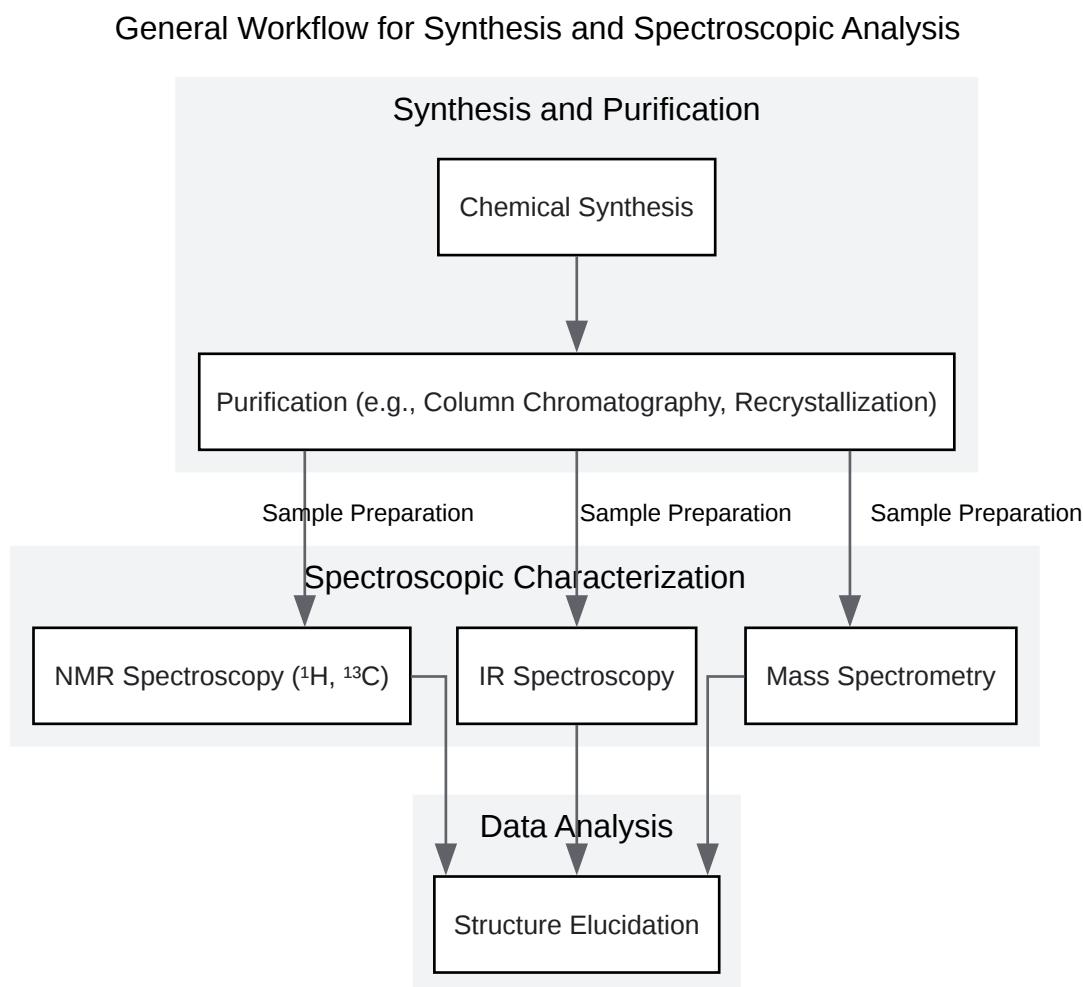
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is introduced into a gas chromatograph for separation, followed by ionization, typically by electron impact (EI) at 70 eV, and detection. The mass-to-charge ratio (m/z) of the resulting ions is then recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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